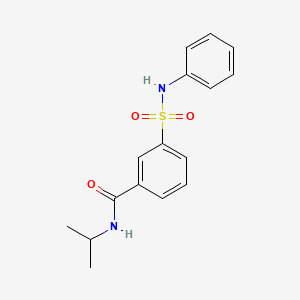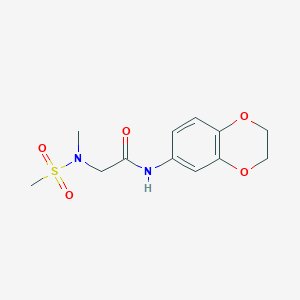![molecular formula C22H29N3O B4463087 2-(3,4-dimethylphenyl)-N-[4-(4-methyl-1-piperazinyl)benzyl]acetamide](/img/structure/B4463087.png)
2-(3,4-dimethylphenyl)-N-[4-(4-methyl-1-piperazinyl)benzyl]acetamide
説明
2-(3,4-dimethylphenyl)-N-[4-(4-methyl-1-piperazinyl)benzyl]acetamide, also known as DMXB-A, is a chemical compound that has been extensively studied for its potential therapeutic applications. It belongs to the class of compounds known as allosteric modulators, which are molecules that bind to a specific site on a protein and modulate its activity.
作用機序
2-(3,4-dimethylphenyl)-N-[4-(4-methyl-1-piperazinyl)benzyl]acetamide is an allosteric modulator of the α7 nicotinic acetylcholine receptor (nAChR). This receptor is found in the central nervous system and is involved in a variety of functions, including learning and memory, attention, and synaptic plasticity. 2-(3,4-dimethylphenyl)-N-[4-(4-methyl-1-piperazinyl)benzyl]acetamide binds to a specific site on the receptor and modulates its activity, leading to increased release of neurotransmitters such as acetylcholine, dopamine, and glutamate.
Biochemical and Physiological Effects
2-(3,4-dimethylphenyl)-N-[4-(4-methyl-1-piperazinyl)benzyl]acetamide has been shown to have a variety of biochemical and physiological effects. It has been shown to increase the release of acetylcholine, dopamine, and glutamate in the brain, leading to improved cognitive function and memory. It has also been shown to have anti-inflammatory effects, reducing the production of pro-inflammatory cytokines such as TNF-α and IL-6. Additionally, it has been shown to have analgesic effects, reducing pain sensitivity in animal models.
実験室実験の利点と制限
One advantage of 2-(3,4-dimethylphenyl)-N-[4-(4-methyl-1-piperazinyl)benzyl]acetamide is its specificity for the α7 nAChR. This allows researchers to study the effects of modulating this receptor without affecting other receptors in the brain. However, one limitation of 2-(3,4-dimethylphenyl)-N-[4-(4-methyl-1-piperazinyl)benzyl]acetamide is its relatively low potency, which can make it difficult to achieve significant effects at low concentrations. Additionally, its low solubility in water can make it difficult to administer in vivo.
将来の方向性
There are several future directions for research on 2-(3,4-dimethylphenyl)-N-[4-(4-methyl-1-piperazinyl)benzyl]acetamide. One area of interest is its potential use in treating neurodegenerative diseases such as Alzheimer's and Parkinson's. It has been shown to have neuroprotective effects in animal models of these diseases, and further research is needed to determine its efficacy in humans. Another area of interest is its potential use in treating schizophrenia, as it has been shown to improve cognitive function in animal models of this disorder. Finally, further research is needed to develop more potent and water-soluble analogs of 2-(3,4-dimethylphenyl)-N-[4-(4-methyl-1-piperazinyl)benzyl]acetamide that can be more easily administered in vivo.
科学的研究の応用
2-(3,4-dimethylphenyl)-N-[4-(4-methyl-1-piperazinyl)benzyl]acetamide has been extensively studied for its potential therapeutic applications. It has been shown to have anti-inflammatory, neuroprotective, and analgesic effects in animal models. It has also been studied for its potential use in treating Alzheimer's disease, Parkinson's disease, and schizophrenia.
特性
IUPAC Name |
2-(3,4-dimethylphenyl)-N-[[4-(4-methylpiperazin-1-yl)phenyl]methyl]acetamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H29N3O/c1-17-4-5-20(14-18(17)2)15-22(26)23-16-19-6-8-21(9-7-19)25-12-10-24(3)11-13-25/h4-9,14H,10-13,15-16H2,1-3H3,(H,23,26) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MGMWBJGIXCKUJO-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)CC(=O)NCC2=CC=C(C=C2)N3CCN(CC3)C)C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H29N3O | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
351.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![5-{1-[(3,4-dimethoxyphenyl)sulfonyl]-2-pyrrolidinyl}-3-ethylisoxazole](/img/structure/B4463005.png)
![5-{1-[(4-bromophenyl)sulfonyl]-2-pyrrolidinyl}-3-methylisoxazole](/img/structure/B4463009.png)
![N-(tert-butyl)-3-[methyl(methylsulfonyl)amino]benzamide](/img/structure/B4463015.png)
![5-(4-fluorophenyl)-3-{[2-(2-methylphenyl)-1-pyrrolidinyl]carbonyl}isoxazole](/img/structure/B4463024.png)

![methyl 3-[(4-morpholinylamino)sulfonyl]-2-thiophenecarboxylate](/img/structure/B4463039.png)
![2-[4-(2-ethyl-6-methylthieno[2,3-d]pyrimidin-4-yl)-1-piperazinyl]ethanol](/img/structure/B4463046.png)
![6-(2-ethoxyphenyl)-3-(4-morpholinylmethyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B4463047.png)



![1-(4-fluorophenyl)-4-hydrazino-1H-pyrazolo[3,4-d]pyrimidine](/img/structure/B4463070.png)
![2-[(3-amino-1H-1,2,4-triazol-5-yl)thio]-N-(6-methoxy-1,3-benzothiazol-2-yl)acetamide](/img/structure/B4463074.png)
